molecular formula C16H18N6O B15318288 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile

2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile

Cat. No.: B15318288
M. Wt: 310.35 g/mol
InChI Key: BATFWIIGAAGYCF-UHFFFAOYSA-N
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Description

2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the pyrimidine ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using 6-methoxypyrimidine as a starting material.

    Coupling of the pyridine ring: The pyridine ring is coupled to the existing structure through a series of condensation reactions.

    Final assembly: The final compound is assembled through a series of amination and nitrile formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-4-carbonitrile
  • 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-2-carbonitrile

Uniqueness

  • Structural Differences : The position of the nitrile group on the pyridine ring differentiates these compounds.
  • Biological Activity : The unique structure of 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile may result in distinct biological activities compared to its analogs.
  • Chemical Properties : Variations in chemical reactivity and stability due to the position of functional groups.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

2-[[1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-yl]methylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C16H18N6O/c1-23-15-7-14(20-11-21-15)22-6-4-12(10-22)9-19-16-13(8-17)3-2-5-18-16/h2-3,5,7,11-12H,4,6,9-10H2,1H3,(H,18,19)

InChI Key

BATFWIIGAAGYCF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)CNC3=C(C=CC=N3)C#N

Origin of Product

United States

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